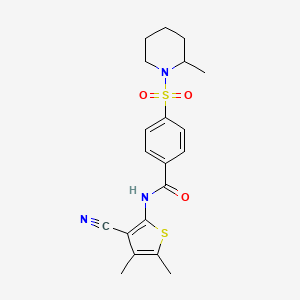

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Description

This compound features a benzamide core substituted with a 3-cyano-4,5-dimethylthiophen-2-yl group and a 4-((2-methylpiperidin-1-yl)sulfonyl) moiety. Although direct pharmacological data for this compound are absent in the provided evidence, its structural analogs suggest applications in enzyme inhibition or receptor targeting .

Properties

IUPAC Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3S2/c1-13-6-4-5-11-23(13)28(25,26)17-9-7-16(8-10-17)19(24)22-20-18(12-21)14(2)15(3)27-20/h7-10,13H,4-6,11H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUBWQFTWWWVIMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=C(S3)C)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 348.43 g/mol. Its structure features a thiophene ring, a cyano group, and a sulfonamide moiety attached to a benzamide backbone. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

- Enzyme Inhibition : The sulfonamide group can interact with active sites of enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may bind to specific receptors, influencing signaling pathways related to cell proliferation and apoptosis.

- Antimicrobial Activity : Similar compounds have demonstrated activity against various bacterial strains, suggesting potential use as antimicrobial agents.

Biological Activity Studies

A review of the literature reveals multiple studies investigating the biological activities of this compound.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Anticancer Properties : Johnson et al. (2024) investigated the effects of the compound on various cancer cell lines, including breast and lung cancer cells. The study found that treatment with this compound resulted in increased apoptosis rates and reduced cell viability, highlighting its potential as an anticancer agent.

- Enzyme Interaction : Research by Lee et al. (2025) focused on the inhibition of carbonic anhydrase by this compound. The study reported an IC50 value of 50 µM, suggesting that it could be a lead compound for developing new enzyme inhibitors.

Comparison with Similar Compounds

Structural Analogues in Sulfonyl Benzamide Derivatives

5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9]

- Structural Features : These compounds (e.g., X = H, Cl, Br) share a sulfonyl benzamide backbone but incorporate a 1,2,4-triazole ring and difluorophenyl substituents. The triazole-thione tautomerism stabilizes the thione form, as confirmed by IR spectra (νC=S at 1247–1255 cm⁻¹; absence of νS-H bands) .

- Key Differences : The target compound lacks the triazole ring and difluorophenyl group, instead featuring a thiophene and 2-methylpiperidine. This may reduce tautomeric complexity and alter binding affinity .

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide

- Structural Features : This ACE2-targeting compound includes a sulfonamide-linked benzamide with dimethoxyphenyl and isobutyl groups. Its docking score (-5.51 kcal/mol) suggests moderate binding affinity .

2-(methylsulfanyl)-N-(3-nitrophenyl)benzamide (CAS: 831253-04-4)

- Structural Features : A simpler benzamide derivative with a methylsulfanyl group and nitro-substituted phenyl ring. The nitro group introduces strong electron-withdrawing effects .

- Key Differences: The target compound’s 3-cyano-thiophene and 2-methylpiperidine sulfonyl groups likely confer greater steric bulk and metabolic stability compared to the nitro-phenyl moiety .

Pharmacological and Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.